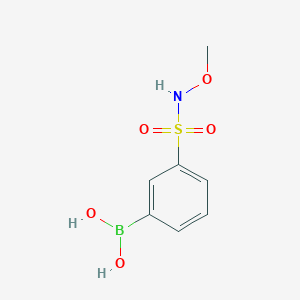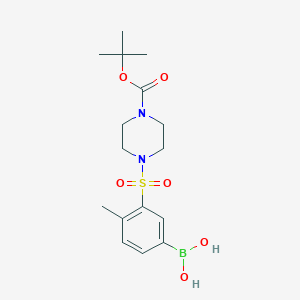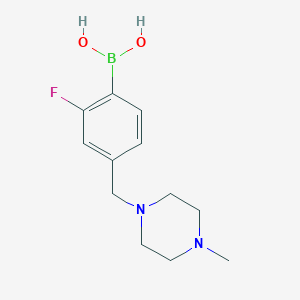
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid
Vue d'ensemble
Description
“(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid” is a chemical compound with the CAS Number: 1704064-24-3 . It has a molecular weight of 252.1 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 . This code provides a detailed description of the molecule’s structure.Applications De Recherche Scientifique
Synthesis and Production
(2-Fluoro-4-((4-methylpiperazin-1-yl)methyl)phenyl)boronic acid and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, 2-Fluoro-4-bromobiphenyl, a key intermediate in the production of flurbiprofen, is synthesized through cross-coupling reactions involving phenylboronic acid derivatives. This compound demonstrates the significance of boronic acid derivatives in the pharmaceutical industry, especially in the manufacture of anti-inflammatory and analgesic materials. However, challenges such as the high cost of palladium usage and the toxicity of phenylboronic acid have limited large-scale production, paving the way for alternative synthesis methods involving safer and more cost-effective approaches (Qiu et al., 2009).
Chemosensors and Detection
The compound's derivatives are also prominent in the field of chemosensors. Specifically, compounds based on 4-Methyl-2,6-diformylphenol (DFP), a close relative, have been developed to detect various analytes, including metal ions, anions, neutral molecules, and specific pH regions. These chemosensors stand out for their high selectivity and sensitivity, showcasing the compound's potential in environmental monitoring and clinical diagnostics (Roy, 2021).
Biosensors and Medical Diagnostics
The boronic acid moiety of the compound and its derivatives, such as ferroceneboronic acid (FcBA), are integral in constructing electrochemical biosensors. These biosensors are adept at detecting sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances through the selective binding of boronic acid to specific molecules. FcBA-based sensors, in particular, are crucial in non-enzymatic glucose sensing and HbA1c detection, offering alternatives to conventional glucose monitoring systems. The compound's derivatives also hold potential in developing sensors for lectins, steroids, nucleotides, salicylic acid, and bacteria, highlighting their broad applicability in healthcare and environmental monitoring (Wang et al., 2014).
Drug Carrier Modification and Bioimaging
The compound's derivatives, particularly those based on the boron dipyrrin platform (BODIPY), have been extensively explored for their applications in bioimaging, labeling of biomolecules, and construction of multifunctional drug carriers. These derivatives offer significant advantages in modifying drug micro- and nanocarriers to improve therapeutic efficacy, particularly in cancer treatment. The integration of BODIPY into drug carriers also facilitates real-time in vitro and in vivo imaging, enhancing the monitoring and effectiveness of therapeutic interventions (Marfin et al., 2017).
Propriétés
IUPAC Name |
[2-fluoro-4-[(4-methylpiperazin-1-yl)methyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BFN2O2/c1-15-4-6-16(7-5-15)9-10-2-3-11(13(17)18)12(14)8-10/h2-3,8,17-18H,4-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCLZDROEBOKIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)CN2CCN(CC2)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BFN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3-Phenylpropyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1408751.png)

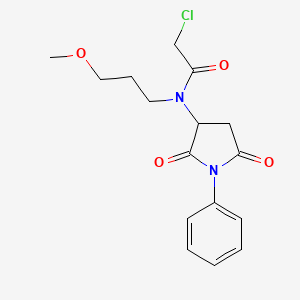
![1-[3-(4-Amino-4-cyano-piperidine-1-carbonyl)-phenyl]-3-isopropyl-urea](/img/structure/B1408755.png)
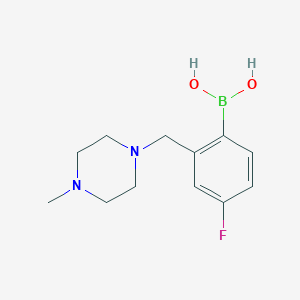
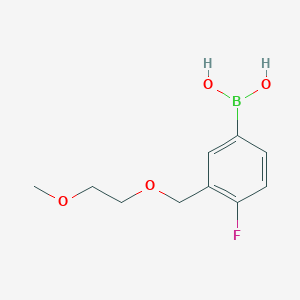
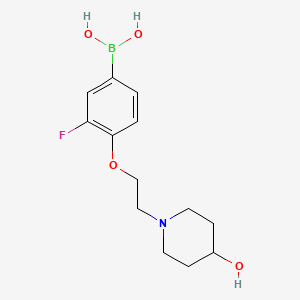


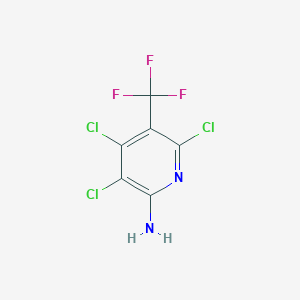
![8-(3-Fluoro-2-morpholinopyridin-4-yl)-4-methyl-2,6-dioxohexahydro-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B1408767.png)
![methyl 3-cyano-2-hydroxy-6,7-dihydro-5H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B1408769.png)
